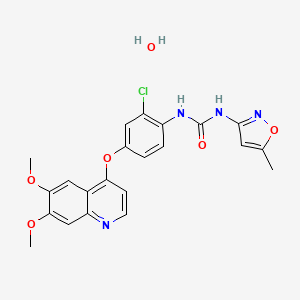

Tivozanib hydrate

Beschreibung

Overview of Tyrosine Kinase Inhibitors (TKIs) in Molecular Oncology Research

Tyrosine kinases (TKs) are a critical class of enzymes that play pivotal roles in cellular signaling pathways governing cell growth, differentiation, metabolism, apoptosis, and migration. In the context of cancer, dysregulation of TK activity, often through mutations, amplifications, or fusions, can lead to uncontrolled cell proliferation and survival, driving tumor development and progression medsci.orgmdpi.com.

Tyrosine Kinase Inhibitors (TKIs) are small-molecule drugs designed to target and block the activity of these aberrant tyrosine kinases. They typically work by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream signaling molecules medsci.orgmdpi.comcambridge.orgnih.gov. In molecular oncology research, TKIs have revolutionized cancer treatment by offering targeted therapies that can be more specific and less toxic than traditional cytotoxic chemotherapy mdpi.comnih.gov. Their ability to interfere with specific molecular drivers of cancer makes them invaluable tools for both therapeutic intervention and for dissecting the complex signaling networks that underpin tumorigenesis cambridge.orgnih.gov.

Fundamental Role of Vascular Endothelial Growth Factor (VEGF) Signaling in Angiogenesis and Tumor Progression

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor survival and growth nih.govnih.govmdpi.com. Tumors, like all tissues, require a supply of oxygen and nutrients, and as they grow beyond a minimal size (approximately 0.2-2.0 mm), they become hypoxic and dependent on angiogenesis to expand and metastasize nih.govnih.gov.

The Vascular Endothelial Growth Factor (VEGF) family, particularly VEGF-A, plays a central role in regulating this process nih.govnih.govmdpi.com. VEGF ligands bind to specific receptor tyrosine kinases, primarily VEGFR-1, VEGFR-2, and VEGFR-3, initiating signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability nih.govnih.govmdpi.comaacrjournals.orgmdpi.com. VEGFR-2 is considered the primary mediator of VEGF-induced angiogenesis, while VEGFR-3 is mainly involved in lymphangiogenesis nih.govaacrjournals.orgmdpi.com. Dysregulation of the VEGF signaling pathway is a common feature in many cancers, correlating with increased tumor vascularity, aggressive growth, and poor patient outcomes nih.gov. Consequently, targeting the VEGF pathway has become a cornerstone of anti-angiogenic cancer therapy.

Tivozanib (B1683842) as a Third-Generation Selective Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibitor: Research Focus

Tivozanib (formerly known as AV-951 or KRN-951) is a potent and highly selective, orally active small-molecule inhibitor targeting the VEGF receptor tyrosine kinases aacrjournals.orgportico.orgmedchemexpress.comclinicaltrialsarena.comresearchgate.netnih.gov. Classified as a third-generation VEGFR inhibitor, tivozanib exhibits remarkable potency against VEGFR-1, VEGFR-2, and VEGFR-3, with reported IC50 values in the picomolar to low nanomolar range aacrjournals.orgportico.orgmedchemexpress.comresearchgate.netnih.gov. This high selectivity for VEGFRs, with significantly lower activity against other kinases such as c-Kit and PDGFR, distinguishes it from earlier, broader-spectrum TKIs portico.orgmedchemexpress.comclinicaltrialsarena.comnih.govselleckchem.com.

The research focus on tivozanib centers on its ability to inhibit tumor angiogenesis and vascular permeability by blocking the VEGF signaling pathway. Preclinical studies have demonstrated its efficacy across a range of cancer types, including breast, lung, colon, ovarian, and renal cell carcinoma (RCC), often utilizing xenograft and chimeric mouse models aacrjournals.orgportico.orgmedchemexpress.comaveooncology.comnih.govfrontiersin.org. These studies investigate its direct anti-tumor effects, its impact on tumor vascularization, and its potential to overcome resistance mechanisms seen with other therapies aveooncology.comnih.gov. Furthermore, research explores tivozanib's role as a pharmacodynamic marker, with observed decreases in serum soluble VEGFR2 (sVEGFR2) levels correlating with its inhibitory activity researchgate.net.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWZGSZTIGEYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Tivozanib

Mechanism of Action at the Molecular Level

Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs)

Tivozanib (B1683842) is recognized for its potent and selective inhibition of VEGFRs, which are key mediators of angiogenesis. patsnap.comtandfonline.comaacrjournals.org This targeted action helps to disrupt the blood supply to tumors, thereby inhibiting their growth. patsnap.comdrugbank.com

Tivozanib is a potent inhibitor of the tyrosine kinase activity of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3. tandfonline.comresearchgate.netresearchgate.net It demonstrates high specificity for these receptors, which is a key characteristic of its molecular action. patsnap.comtandfonline.com Research has shown that tivozanib inhibits these receptors at picomolar concentrations, highlighting its potency. researchgate.netnih.govebi.ac.uk The inhibitory concentrations (IC50) for VEGFR-1, VEGFR-2, and VEGFR-3 are exceptionally low, indicating strong inhibitory activity. aacrjournals.orgmedchemexpress.com This potent and selective inhibition of all three VEGFRs is a distinguishing feature of tivozanib compared to some other tyrosine kinase inhibitors. tandfonline.comnih.gov

Table 1: Inhibitory Activity of Tivozanib against VEGFRs

| Receptor | IC50 (nmol/L) |

| VEGFR-1 | 0.21 |

| VEGFR-2 | 0.16 |

| VEGFR-3 | 0.24 |

Data sourced from a study on the biologic and clinical activity of tivozanib. aacrjournals.org

Tivozanib functions as an ATP-competitive inhibitor. nih.govnih.gov It binds to the ATP-binding site within the kinase domain of the VEGFRs. patsnap.com This binding action prevents adenosine (B11128) triphosphate (ATP) from accessing the site, which is a necessary step for the activation of the kinase. news-medical.netmdpi.com By occupying this pocket, tivozanib effectively blocks the catalytic activity of the receptor. nih.govnih.gov

The binding of vascular endothelial growth factors (VEGF) to their receptors normally triggers a process called phosphorylation, which activates the receptor and initiates downstream signaling. patsnap.comdrugbank.com Tivozanib's presence in the ATP-binding site prevents this ligand-induced autophosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3. researchgate.netnih.govmedchemexpress.com By blocking this critical activation step, tivozanib effectively halts the signaling cascade before it can begin. patsnap.comdrugbank.com Studies have demonstrated that tivozanib can markedly inhibit this phosphorylation at very low, picomolar concentrations. researchgate.netnih.gov

Downstream Intracellular Signaling Pathway Modulation

By inhibiting VEGFR phosphorylation, tivozanib disrupts the subsequent intracellular signaling pathways that are essential for the processes driven by VEGF. patsnap.com

One of the key downstream pathways affected by VEGFR activation is the mitogen-activated protein kinase (MAPK) signaling cascade. patsnap.comkegg.jp This pathway plays a crucial role in promoting the proliferation and migration of endothelial cells, which are fundamental processes in angiogenesis. patsnap.com Tivozanib's inhibition of VEGFRs leads to the disruption of the MAPK pathway. patsnap.commedchemexpress.com Specifically, it has been shown to selectively inhibit the VEGF-stimulated phosphorylation of ERK1 and ERK2, which are key components of the MAPK cascade, in a ligand-dependent manner. medchemexpress.com This disruption contributes to the anti-angiogenic effects of the compound. nih.gov

Inhibition of PI3K/Akt Signaling Pathway

The activation of VEGFRs by VEGF ligands typically initiates a cascade of intracellular signaling events, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for endothelial cell proliferation and survival. dovepress.comahajournals.org Tivozanib's primary action of inhibiting VEGFR phosphorylation effectively halts the downstream activation of this pathway. patsnap.com By preventing the activation of PI3K, Tivozanib blocks the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the recruitment and activation of the serine/threonine kinase Akt. ahajournals.orgnih.gov Research indicates that pathways such as PI3K-Akt are strongly inhibited by TKI treatments like Tivozanib in clear cell renal cell carcinoma. oncotarget.com This disruption of the PI3K/Akt signaling cascade is a key mechanism through which Tivozanib exerts its anti-angiogenic effects. patsnap.comresearchgate.net

Functional Cellular Effects in Angiogenesis

The inhibition of critical signaling pathways by Tivozanib translates into distinct functional effects on endothelial cells, which are the fundamental components of blood vessels.

Preclinical studies have demonstrated that Tivozanib potently blocks the proliferation of endothelial cells. portico.org By inhibiting the VEGFR-2 signaling that drives cell cycle progression, Tivozanib effectively curtails the expansion of endothelial cell populations necessary for forming new blood vessels. patsnap.comdovepress.com In vitro experiments using Human Umbilical Vein Endothelial Cells (HUVECs) showed that Tivozanib inhibits VEGF-induced proliferation in a dose-dependent manner, with a reported IC50 of 0.67 nM. medchemexpress.com This direct anti-proliferative effect is a cornerstone of its anti-angiogenic activity. hemonc.org

The migration of endothelial cells is a critical step in angiogenesis, allowing them to move into areas where new vasculature is required. Tivozanib has been shown to effectively impair this process. portico.orgmedchemexpress.com The inhibition of VEGFR-2, PI3K/Akt, and PLCγ pathways disrupts the cytoskeletal rearrangements and migratory signals necessary for directed cell movement. patsnap.comdovepress.com In vitro assays confirm that Tivozanib inhibits the migration of HUVECs in a dose-dependent fashion, further contributing to its ability to suppress the formation of new tumor vasculature. medchemexpress.com

Kinase Selectivity Profile and Implications for Target Engagement

Tivozanib is characterized as a highly selective TKI, with a strong preference for VEGFRs over other kinases. tandfonline.comdovepress.com This high selectivity is considered a distinguishing feature compared to other multi-targeted TKIs. dovepress.comnih.gov The potent inhibition is directed against VEGFR-1, VEGFR-2, and VEGFR-3, which are all critical for pathological angiogenesis. dovepress.com Its activity against other kinases, such as c-kit, platelet-derived growth factor receptor beta (PDGFR-β), Flt-3, and fibroblast growth factor receptor-1, is significantly lower. tandfonline.comdovepress.com Tivozanib exhibits virtually no inhibitory activity against epidermal growth factor receptor (EGFR) and insulin-like growth factor-1 receptor. tandfonline.comdovepress.com

This focused target engagement is believed to be responsible for the potent anti-angiogenic effects observed, while potentially minimizing off-target effects that can arise from the inhibition of other kinase pathways. nih.gov

Below is a data table summarizing the inhibitory activity of Tivozanib against a panel of receptor tyrosine kinases.

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | 0.16 - 6.5 |

| VEGFR-1 (Flt-1) | 0.21 - 30 |

| VEGFR-3 (Flt-4) | 0.24 - 15 |

| c-Kit | 20 |

| PDGFRβ | >1,000 |

| Flt-3 | 27 |

| EGFR | >1,000 |

| Data sourced from multiple preclinical assays. tandfonline.commedchemexpress.comprobes-drugs.org |

Comparative Analysis of Potency for VEGFRs versus Other Receptor Tyrosine Kinases

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). researchgate.netaveooncology.comfrontiersin.org Its primary mechanism of action involves the inhibition of the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3. spandidos-publications.comresearchgate.net This targeted activity against VEGFRs is a distinguishing feature of tivozanib compared to other multi-targeted tyrosine kinase inhibitors (TKIs). frontiersin.orgnih.gov

In preclinical studies using cell-free kinase assays and assessments of ligand-induced phosphorylation, tivozanib has demonstrated high potency for all three VEGFRs. researchgate.netnih.gov The 50% inhibitory concentration (IC50) values, which measure the concentration of a drug required to inhibit a specific biological or biochemical function by half, highlight its strong affinity for these receptors. Different studies have reported slightly varying IC50 values, which can be dependent on the specific assay system used. nih.gov One study reported IC50 values of 0.21 nM, 0.16 nM, and 0.24 nM for VEGFR-1, VEGFR-2, and VEGFR-3, respectively. aveooncology.comresearchgate.netonclive.com Another source cites IC50 values of 30 nM for VEGFR-1, 6.5 nM for VEGFR-2, and 15 nM for VEGFR-3. kidneycan.orgmdpi.com Despite these variations, the data consistently underscore the picomolar to low nanomolar concentrations at which tivozanib effectively inhibits VEGFRs. aveooncology.comfrontiersin.org This high potency is a key characteristic that distinguishes it from some other TKIs. frontiersin.org

Compared to its potent inhibition of VEGFRs, tivozanib shows significantly less activity against other receptor tyrosine kinases. researchgate.netnih.gov While it does exhibit some inhibitory effect on c-Kit and platelet-derived growth factor receptor beta (PDGFR-β), the concentrations required for inhibition are higher than those needed for VEGFRs. spandidos-publications.comresearchgate.netresearchgate.net For instance, the IC50 values for c-Kit and PDGFR-β have been reported to be 1.63 nM and 1.72 nM, respectively. researchgate.netnih.gov This indicates a roughly 8- to 10-fold lower sensitivity for these kinases compared to VEGFR-2. ascopubs.org

The following table summarizes the inhibitory activity of tivozanib against various receptor tyrosine kinases based on reported IC50 values.

| Target Kinase | IC50 (nM) - Source A researchgate.netnih.gov | IC50 (nM) - Source B kidneycan.orgmdpi.com |

| VEGFR-1 | 0.21 | 30 |

| VEGFR-2 | 0.16 | 6.5 |

| VEGFR-3 | 0.24 | 15 |

| c-Kit | 1.63 | - |

| PDGFR-β | 1.72 | - |

Data from different sources are presented to reflect the variability in reported IC50 values depending on the assay system.

Limited or Negligible Inhibition of Off-Target Kinases (e.g., c-Kit, PDGFR-β, Flt-3, Fibroblast Growth Factor Receptor-1, c-Met, EGFR, IGF-1)

A key pharmacological feature of tivozanib is its high selectivity for VEGFRs, with limited inhibitory activity against a broad panel of other kinases, often referred to as "off-target" kinases. researchgate.netaveooncology.comnih.gov This selectivity profile is thought to contribute to its distinct therapeutic window. frontiersin.org

While tivozanib does inhibit c-Kit and PDGFR-β at clinically relevant concentrations, its activity against these kinases is considerably weaker than its potent VEGFR blockade. spandidos-publications.comresearchgate.netaveooncology.com For other kinases, the inhibitory effect is even less pronounced. researchgate.netnih.gov

Studies have shown that tivozanib has weak inhibitory effects on Flt-3, fibroblast growth factor receptor-1 (FGFR-1), and c-Met (also known as hepatocyte growth factor receptor or HGFR). researchgate.netnih.govnih.gov Furthermore, it demonstrates virtually no activity against the epidermal growth factor receptor (EGFR) and the insulin-like growth factor-1 receptor (IGF-1R). researchgate.netnih.gov This limited off-target activity is a defining characteristic when compared to other less selective TKIs. nih.gov For example, one comparative analysis noted that while tivozanib is a potent VEGFR2 inhibitor, it displayed greater than 50% inhibitory activity against more than 70 other kinases, whereas another TKI, sunitinib, inhibited 125 additional kinases by the same measure. frontiersin.org

The table below provides a qualitative summary of tivozanib's inhibitory activity against a range of off-target kinases.

| Off-Target Kinase | Level of Inhibition |

| c-Kit | Weak to Moderate researchgate.netnih.govnih.gov |

| PDGFR-β | Weak to Moderate researchgate.netnih.govnih.gov |

| Flt-3 | Weak researchgate.netnih.govnih.gov |

| FGFR-1 | Weak researchgate.netnih.govnih.gov |

| c-Met (HGFR) | Weak researchgate.netnih.govnih.gov |

| EGFR | Negligible researchgate.netnih.gov |

| IGF-1R | Negligible researchgate.netnih.gov |

Influence on the Tumor Microenvironment and Immune Modulation

VEGF Pathway's Role in Modulating Antitumor Immune Response

The vascular endothelial growth factor (VEGF) pathway is a critical regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. aveooncology.com Beyond its role in vascularization, VEGF is a key modulator of the anti-tumor immune response. aveooncology.comnih.gov The tumor microenvironment is often characterized by high levels of VEGF, which contributes to an immunosuppressive state. researchgate.netprobiologists.com

VEGF exerts its immunosuppressive effects through several mechanisms. It can directly inhibit the function of T cells and hinder the differentiation and activation of dendritic cells (DCs), which are crucial for presenting tumor antigens to the immune system. aveooncology.comnih.gov VEGF also promotes the recruitment and proliferation of immunosuppressive cell populations, including regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govclinicaltrials.gov By creating an environment that is hostile to an effective anti-tumor immune response, VEGF helps tumors evade immune surveillance. researchgate.net Therefore, inhibiting the VEGF signaling pathway not only disrupts tumor angiogenesis but also has the potential to reverse this immunosuppressive microenvironment. aveooncology.comprobiologists.com

Impact on Regulatory T-Cell Production

Regulatory T-cells (Tregs) are a specialized subpopulation of T-cells that act to suppress immune responses, thereby maintaining immune system homeostasis and tolerance to self-antigens. In the context of cancer, an accumulation of Tregs within the tumor microenvironment can dampen the anti-tumor immune response and promote tumor growth. clinicaltrials.gov

Effects on Dendritic Cell Differentiation

Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating and shaping the adaptive immune response. For an effective anti-tumor immune response, DCs must mature and present tumor-associated antigens to T-cells. The tumor microenvironment, often rich in VEGF, can inhibit the maturation and function of DCs. researchgate.netprobiologists.com

VEGF has been shown to inhibit the differentiation of dendritic cells, thereby limiting the presentation of tumor antigens to CD4 and CD8 T-cells. aveooncology.comfrontiersin.orgurologytimes.com By inhibiting the VEGF pathway, agents like tivozanib may counteract this effect and promote a more effective anti-tumor immune response. probiologists.comnih.gov While the direct effects of tivozanib on dendritic cell differentiation are not as extensively detailed in the available literature as its effects on Tregs, the established role of VEGF in suppressing DC maturation provides a strong rationale for the immunomodulatory effects of VEGFR inhibitors. researchgate.netprobiologists.com

Interaction with Myeloid-Derived Suppressor Cells

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and are potent suppressors of T-cell responses. clinicaltrials.gov Their presence is a major obstacle to effective anti-tumor immunity. nih.gov

Studies have indicated that tivozanib can impact MDSCs. nih.govascopubs.org In patients with hepatocellular carcinoma, tivozanib treatment was associated with a significant decrease in the numbers of MDSCs. ascopubs.org The proposed mechanism involves the inhibition of the c-Kit/SCF signaling pathway on these cells. ascopubs.org Another study also noted that tivozanib can reduce the accumulation of MDSCs. nih.gov By reducing the levels of these immunosuppressive cells, tivozanib may help to restore an anti-tumor immune response.

Regulation of Tumor-Associated Macrophages

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells, including tumor-associated macrophages (TAMs). researchgate.netoaepublish.com Macrophages within the TME can polarize into two main phenotypes: the classically activated M1 macrophages, which have pro-inflammatory and anti-tumor functions, and the alternatively activated M2 macrophages, which are involved in tissue repair, immune suppression, and tumor progression. oaepublish.comingentaconnect.comfrontiersin.org In many advanced tumors, the TME is dominated by M2-like TAMs, which promote cancer growth, angiogenesis, and metastasis, contributing to a poor prognosis. researchgate.netoaepublish.comfrontiersin.org

Tivozanib's primary mechanism of action is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). patsnap.comnih.gov The VEGF signaling pathway is a critical driver of tumor angiogenesis and also a key regulator of the tumor immune landscape. patsnap.comfrontiersin.org VEGF produced by cancer cells can create an immunosuppressive TME by promoting the recruitment and polarization of M2-like macrophages, which in turn suppress anti-tumor immune responses. frontiersin.orgmdpi.com

Research indicates that Tivozanib can mediate immune modulation and contribute to the reversal of tumor-induced immune suppression. researchgate.netfrontiersin.org By blocking the VEGF pathway, Tivozanib interferes with a major signal that fosters an immunosuppressive milieu rich in M2 macrophages. frontiersin.orgmdpi.com M2 macrophages are known to secrete factors like VEGF themselves, creating a feedback loop that promotes angiogenesis and further suppresses T-cell and natural killer (NK) cell activity. frontiersin.org

While direct studies detailing Tivozanib's specific impact on TAM polarization are still emerging, its effect on other immunosuppressive cell populations highlights its immunomodulatory capabilities. Preclinical studies have shown that Tivozanib can reduce the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). mdpi.comresearchgate.net This effect has been linked to the inhibition of the c-Kit/Stem Cell Factor (SCF) signaling axis, which is another target of Tivozanib, albeit at higher concentrations than required for VEGFR inhibition. nih.govviamedica.pl The reduction of these cell types, which work in concert with TAMs to suppress anti-tumor immunity, suggests a broader reversal of the immunosuppressive state within the tumor. researchgate.netmdpi.com

The table below summarizes the key signaling pathways and cellular targets involved in the immunomodulatory effects of Tivozanib.

| Target Pathway | Key Ligand/Receptor | Cellular Target | Effect of Inhibition by Tivozanib |

| VEGF Signaling | VEGF / VEGFR-1, -2, -3 | Tumor-Associated Macrophages (TAMs), Endothelial Cells | Potential shift from pro-tumor M2 to anti-tumor M1 phenotype; Inhibition of angiogenesis. frontiersin.orgfrontiersin.orgmdpi.com |

| c-Kit Signaling | SCF / c-Kit | Regulatory T cells (Tregs), Myeloid-Derived Suppressor Cells (MDSCs) | Reduction in the accumulation of immunosuppressive Tregs and MDSCs. researchgate.netviamedica.pl |

By targeting key pathways like VEGF, Tivozanib not only exerts a direct anti-angiogenic effect but also modulates the cellular composition of the tumor microenvironment. This action disrupts the immunosuppressive network orchestrated by cancer cells, which includes the polarization of TAMs towards a pro-tumor M2 phenotype. frontiersin.orgmdpi.com

Preclinical Efficacy and Biological Activity Studies

In Vitro Studies

Kinase Inhibition Assays (Cell-Free Systems)

Tivozanib (B1683842) functions as a highly selective tyrosine kinase inhibitor (TKI) targeting the VEGFR family. In cell-free kinase assays, Tivozanib demonstrates potent inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3. Reported IC50 values for these targets typically fall in the nanomolar range, with specific values of approximately 30 nM for VEGFR-1, 6.5 nM for VEGFR-2, and 15 nM for VEGFR-3 medchemexpress.comselleckchem.comselleckchem.comselleck.co.jpnih.gov.

Beyond the VEGFRs, Tivozanib also exhibits inhibitory activity against other receptor tyrosine kinases, notably c-Kit and platelet-derived growth factor receptor beta (PDGFR-β). In cell-free assays, the IC50 values for c-Kit are reported around 1.63-1.72 nM, and for PDGFR-β, approximately 1.72 nM selleckchem.comselleckchem.comselleck.co.jpnih.govharvard.eduaveooncology.com. Tivozanib shows minimal to low inhibitory activity against a broader panel of kinases, including FGFR-1, Flt-3, c-Met, EGFR, and IGF-1R, underscoring its selectivity for the VEGFR family selleckchem.comselleckchem.comselleck.co.jpnih.gov.

Table 1: Tivozanib Kinase Inhibition (Cell-Free Assays)

| Kinase Target | IC50 Value (nM) |

| VEGFR-1 | 30 |

| VEGFR-2 | 6.5 |

| VEGFR-3 | 15 |

| c-Kit | ~1.63-1.72 |

| PDGFR-β | ~1.72 |

Ligand-Induced Receptor Phosphorylation Inhibition in Cellular Models

In cellular models, Tivozanib effectively inhibits the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3, which are activated by their respective ligands nih.govaveooncology.comnih.govascopost.comportico.orgaacrjournals.orgonco360.comresearchgate.net. This inhibition occurs at picomolar concentrations, highlighting Tivozanib's high potency in a cellular context nih.govaveooncology.comportico.orgresearchgate.net. Furthermore, Tivozanib blocks VEGF-dependent activation of downstream signaling pathways, including mitogen-activated protein kinases (MAPKs) such as ERK1 and ERK2, with reported IC50 values of approximately 0.13 nM and 0.18 nM, respectively medchemexpress.comportico.org.

Tivozanib also interferes with critical endothelial cell functions essential for angiogenesis. It inhibits VEGF-induced proliferation and migration of endothelial cells, such as human umbilical vein endothelial cells (HUVECs) medchemexpress.comportico.org. Additionally, Tivozanib has been observed to suppress capillary tube formation by endothelial cells in co-culture systems portico.org.

In Vivo Animal Models

Human Tumor Xenograft Models in Athymic Rats and Mice

Tivozanib has demonstrated significant antitumor activity in a variety of human tumor xenograft models implanted in athymic mice and rats medchemexpress.comnih.govnih.govportico.orgaacrjournals.orgresearchgate.netaacrjournals.orgcaymanchem.com. Oral administration of Tivozanib leads to a reduction in microvessel density within tumor xenografts and attenuates VEGFR-2 phosphorylation in the tumor endothelium. These effects collectively inhibit tumor angiogenesis and vascular permeability, contributing to its antitumor efficacy medchemexpress.comnih.govportico.orgcaymanchem.comtandfonline.com.

Tivozanib has shown efficacy in preclinical studies using renal cell carcinoma (RCC) xenograft models nih.govnih.govascopost.comaacrjournals.orgonco360.comresearchgate.netoncologynewscentral.comapexbt.comdovepress.com. Its ability to inhibit tumor growth and angiogenesis in these models supports its development for RCC treatment.

In preclinical investigations involving lung cancer xenograft models, Tivozanib treatment has conferred a significant survival benefit to tumor-bearing mice medchemexpress.comnih.govportico.orgresearchgate.netaacrjournals.orgcaymanchem.comtandfonline.comnih.govaveooncology.com. Studies using models of HER2-driven breast cancer and KRAS- or EGFR-driven lung cancer specifically showed that while Tivozanib provided a survival advantage, lung tumors exhibited a uniform initial response but tended to regrow upon discontinuation of the drug aveooncology.com. This observation suggests that sustained anti-angiogenesis therapy or combination strategies might be beneficial for achieving enduring efficacy in lung cancer aveooncology.com.

Table 2: Tivozanib Efficacy in Lung Cancer Xenograft Models

| Tumor Model Type | Observed Preclinical Efficacy |

| General Lung Cancer Xenografts | Demonstrated antitumor activity and survival benefit in athymic mice models. |

| HER2-driven Breast / KRAS- or EGFR-driven Lung Cancer Models | Conferred significant survival benefit; lung tumors showed uniform initial response but regrew upon discontinuation of treatment. |

Investigation in Breast Cancer Xenografts

Tivozanib has shown antitumor effects in human breast cancer xenograft models tandfonline.comaacrjournals.org. Preclinical studies indicate that its inhibition of angiogenesis and vascular permeability contributes to its anti-tumor activity in these models. However, specific quantitative data regarding tumor growth inhibition or other efficacy metrics for tivozanib monotherapy in breast cancer xenografts were not detailed in the provided search results.

Examination in Ovarian Cancer Xenografts

Tivozanib has demonstrated anti-tumour activities in ovarian cancer (OC) xenograft models, contributing to decreased tumor vascularity and growth potential tandfonline.comaacrjournals.orgmq.edu.au. In chemoresistant epithelial ovarian cancer (EOC) cells, tivozanib has been shown to reduce proliferation by inducing G2/M cell cycle arrest and apoptotic cell death. It also decreased the invasive potential of these cells and synergistically enhanced the anti-tumour effects of EGFR-directed therapies mq.edu.au. Specific quantitative data for tivozanib monotherapy in ovarian cancer xenografts were not detailed in the provided snippets.

Research in Pancreatic Cancer Xenografts

Preclinical investigations have indicated that tivozanib exhibits antitumor activity in pancreas cancer xenograft models tandfonline.comaacrjournals.org. These studies highlight the potential of tivozanib in targeting the angiogenic processes that drive pancreatic tumor growth. However, specific quantitative data from these xenograft studies for tivozanib monotherapy were not detailed in the provided search results.

Analysis in Prostate Cancer Xenografts

Tivozanib has demonstrated antitumor activity in prostate cancer xenograft models tandfonline.comaacrjournals.org. Its mechanism, involving the inhibition of angiogenesis, is relevant to prostate cancer, where increased vascularization is often associated with disease progression. While these studies confirm preclinical efficacy, specific quantitative data on tumor growth inhibition or other metrics for tivozanib monotherapy in prostate cancer xenografts were not detailed in the provided snippets.

Efficacy in Hepatocellular Carcinoma (HCC) Models

Tivozanib has demonstrated significant preclinical efficacy in hepatocellular carcinoma (HCC) models. In an immunosuppressed HCC animal model using SK-HEP-1 cells in athymic rats, oral administration of tivozanib resulted in substantial tumor growth inhibition. At a dose of 0.2 mg/kg, tumor growth was inhibited by approximately 60%, and at a dose of 1 mg/kg, tumor inhibition approached 90% nih.gov.

Table 1: Preclinical Xenograft Efficacy of Tivozanib in HCC Models

| Cancer Type | Model System | Tivozanib Dose (mg/kg) | Tumor Growth Inhibition | Citation |

| HCC | Immunosuppressed HCC animal model (SK-HEP-1) | 0.2 (oral) | ~60% | nih.gov |

| HCC | Immunosuppressed HCC animal model (SK-HEP-1) | 1.0 (oral) | ~90% | nih.gov |

Compound List:

Tivozanib (hydrate)

Chimeric Mouse Tumor Models

Preclinical studies utilizing chimeric mouse tumor models have been instrumental in evaluating Tivozanib's efficacy across different oncogenic drivers. These models, created through genetic manipulation of embryonic stem cells and subsequent chimera formation, allow for tumor induction within native tissues, thereby capturing complex tumor-microenvironment interactions. Tivozanib has shown a survival benefit in these models, although its ability to completely eradicate tumors varied depending on the specific cancer type and genetic alterations.

Application in HER2-Driven Breast Cancer Models

In HER2-driven breast cancer models using chimeric mice, Tivozanib treatment conferred a significant survival benefit to tumor-bearing mice aveooncology.comaacrjournals.org. However, the response to Tivozanib in these models was observed to be heterogeneous. While some tumors exhibited substantial regression, others demonstrated progression on treatment, either from the outset or after an initial period of response aveooncology.comaacrjournals.org. Studies involving genetically developed HER2 breast tumors have also been used to test Tivozanib's efficacy, correlating myeloid cell composition within tumors with the degree of tumor shrinkage tandfonline.com.

Utility in KRAS-Driven Lung Cancer Models

Tivozanib demonstrated efficacy in chimeric mouse models of KRAS-driven lung cancer, providing a significant survival benefit to treated animals aveooncology.comaacrjournals.orgresearchgate.net. In these models, lung tumors generally showed a more uniform initial response to Tivozanib compared to breast cancer models aveooncology.comaacrjournals.org. However, upon discontinuation of Tivozanib treatment, tumors were observed to grow back rapidly, suggesting the potential need for sustained anti-angiogenesis therapy or combination strategies for enduring efficacy aveooncology.comaacrjournals.org.

Evaluation in EGFR-Driven Lung Cancer Models

Similar to KRAS-driven models, Tivozanib also exhibited efficacy in chimeric mouse models of EGFR-driven lung cancer, conferring a significant survival benefit aveooncology.comaacrjournals.orgresearchgate.net. The response in these lung tumors was initially more uniform than in breast cancer models, but tumors also showed rapid regrowth after treatment cessation aveooncology.comaacrjournals.org. In models of acquired EGFR TKI resistance, Tivozanib alone elicited antitumor activity but was insufficient to block tumor progression; however, its combination with erlotinib (B232) led to rapid tumor regression and prolonged tumor suppression aacrjournals.org.

Anti-Angiogenic and Antitumor Effects in Preclinical Systems

Tivozanib's primary mechanism of action is its potent inhibition of VEGF receptors, leading to anti-angiogenic and subsequent antitumor effects. Preclinical studies have consistently demonstrated its ability to disrupt tumor vasculature and inhibit tumor growth across various cancer types.

Reduction of Tumor Microvessel Density

In preclinical studies, Tivozanib administration has been shown to reduce tumor microvessel density (MVD) and inhibit angiogenesis nih.govportico.orgcore.ac.ukaveooncology.comnih.govnih.gov. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) in tumor xenografts revealed a dose-dependent reduction in microvessel density and vascular permeability in tumor tissues following Tivozanib treatment portico.orgnih.gov. Immunohistochemical analysis has also indicated a time-dependent decrease in MVD and total microvessel numbers, consistent with an anti-angiogenic mechanism aveooncology.com.

Inhibition of VEGFR-2 Phosphorylation in Tumor Endothelium

Tivozanib is a potent inhibitor of VEGF-stimulated phosphorylation of VEGF receptors, including VEGFR-2, in cellular assays and in vivo. Its selectivity and potency are highlighted by its low nanomolar IC50 values for these targets.

| Target | IC50 (nM) |

| VEGFR-1 | 0.21 nih.govportico.orgaacrjournals.org |

| VEGFR-2 | 0.16 nih.govportico.orgaacrjournals.org |

| VEGFR-3 | 0.24 nih.govportico.orgaacrjournals.org |

Tivozanib binds to the ATP-binding site of VEGFRs, thereby preventing the phosphorylation and activation of these receptors. This inhibition disrupts downstream signaling pathways essential for endothelial cell proliferation, migration, and survival, ultimately leading to the suppression of angiogenesis portico.orgpatsnap.commedchemexpress.comnih.gov.

Compound List:

Tivozanib (hydrate)

VEGF (Vascular Endothelial Growth Factor)

VEGFR (VEGF Receptor)

EGFR (Epidermal Growth Factor Receptor)

KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog)

HER2 (Human Epidermal growth factor Receptor 2)

Erlotinib

Sorafenib

Sunitinib

Pazopanib

Axitinib

Bevacizumab

Sirolimus

Ganetespib

AUY922

Dacomitinib

Gefitinib

Afatinib

Crizotinib

Temsirolimus

Paclitaxel

FGF receptor

c-MET

FGFR-1

PDGFR-β

Medicinal Chemistry and Structure Activity Relationships Sar

Chemical Synthesis Methodologies and Modifications

Development of Deuterated Analogues for Pharmacokinetic Property Enhancement

The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope, can significantly influence a drug's pharmacokinetic profile through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is inherently stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a reduced rate of metabolic breakdown, particularly in oxidative metabolic pathways often mediated by cytochrome P450 (CYP450) enzymes researchgate.netnih.govassumption.edubioscientia.de. Consequently, deuteration can result in an increased plasma half-life, prolonged duration of action, and potentially improved bioavailability of the parent compound researchgate.netnih.govassumption.edubioscientia.deinformaticsjournals.co.insemanticscholar.org.

In line with these principles, a deuterated analogue of Tivozanib (B1683842), designated HC-1144, was designed, synthesized, and evaluated with the objective of enhancing its pharmacokinetic properties researchgate.netdrugbank.com. In vitro assessments confirmed that HC-1144 retained its biological activity, demonstrating comparable potency against vascular endothelial growth factor receptors (VEGFR) tyrosine kinases as the parent compound, Tivozanib researchgate.netdrugbank.com.

Pharmacokinetic studies conducted in vivo revealed notable improvements in the disposition of HC-1144 compared to Tivozanib. Specifically, HC-1144 exhibited a significantly prolonged elimination half-life and an increased area under the concentration-time curve (AUC) researchgate.netdrugbank.com. Comparative analysis indicated that the half-life of HC-1144 was approximately 11.10 ± 1.2 hours, an increase from Tivozanib's reported half-life of 9.35 ± 1.09 hours informaticsjournals.co.in. Furthermore, the AUC for HC-1144 was found to be approximately 1.5 times larger, suggesting enhanced and sustained plasma exposure assumption.edu. The maximum plasma concentration (Cmax) was also observed to be increased for the deuterated analogue researchgate.netassumption.edu.

These findings highlight the potential of deuteration as a medicinal chemistry strategy to optimize drug candidates. The development of HC-1144 illustrates how modifying a molecule with deuterium can lead to improved pharmacokinetic characteristics, which may translate into enhanced therapeutic efficacy and a potential for reduced dosing frequency researchgate.netnih.govassumption.eduinformaticsjournals.co.insemanticscholar.org.

Pharmacokinetic Comparison of Tivozanib and HC-1144

| Parameter | Tivozanib (Prototype) | HC-1144 (Deuterated Analogue) |

| Half-life (t1/2) | 9.35 ± 1.09 h | 11.10 ± 1.2 h |

| AUC | Baseline | Increased (approx. 1.5x larger) |

| Cmax | Baseline | Increased |

Pharmacokinetics in Preclinical Research Models

Absorption Characteristics and Oral Bioavailability in Animal Models

Tivozanib (B1683842) exhibits oral bioavailability, with studies in healthy subjects indicating a median time to maximum plasma concentration (Tmax) of 10 hours, ranging from 3 to 24 hours. fda.govnih.goveverestpharmabd.comdrugbank.comwikidoc.org The absorption rate was noted as moderate and unaffected by dose level or duration of treatment in rats and monkeys. fda.gov Administration with a high-fat meal did not result in clinically significant differences in Tmax or AUC in healthy subjects. fda.goveverestpharmabd.com

Distribution Profile and Apparent Volume of Distribution

The apparent volume of distribution (V/F) for tivozanib has been reported as 123 L in healthy subjects. fda.govnih.goveverestpharmabd.comrxlist.com In preclinical studies using rats, the apparent volume of distribution was similar across different dose levels, suggesting a dose-independent distribution. portico.org Quantitative data from in vitro distribution studies using animal plasma indicated that tivozanib predominantly partitioned into the plasma/serum component of blood. fda.gov

Protein Binding Characteristics in Vitro

In vitro studies have demonstrated that tivozanib exhibits high protein binding, with at least 99% of the compound bound, primarily to albumin. fda.govnih.goveverestpharmabd.comwikidoc.orgfda.govrxlist.com This binding is independent of concentration. fda.goveverestpharmabd.com Preclinical in vitro distribution studies using animal or human plasma showed that tivozanib bound to plasma proteins at >97.6%, predominantly to albumin, with low binding to α-1-acid glycoprotein. fda.gov

Elimination Half-Life in Animal Models (e.g., rabbits, humans)

The elimination half-life of tivozanib varies depending on the species and tissue. In healthy subjects, the apparent elimination half-life is approximately 111 hours. fda.govnih.goveverestpharmabd.comwikidoc.orgrxlist.com Preclinical studies in rats indicated an elimination half-life ranging from 9 to 45 hours, which is considerably shorter than in humans. fda.gov In contrast, studies involving topical ocular administration in rabbits showed a longer elimination half-life in the retina/choroid (247.5 hours) compared to serum (49.7 hours). ativ.mearvojournals.org Pigmented rabbits demonstrated a longer half-life in the retina/choroid compared to albino rabbits. ativ.me

Toxicokinetic Profile Linearity in Preclinical Animal Studies

Preclinical toxicokinetic studies in athymic rats following a single oral dose indicated that tivozanib exhibited an approximately linear pharmacokinetic profile within the tested dose range (0.04 to 5 mg/kg). portico.org Both Cmax and AUC increased proportionally to the dose, while clearance, apparent volume of distribution, and elimination half-life remained similar across doses. portico.org Similarly, the tivozanib toxicokinetic profile following repeat oral administration was approximately linear in rats and monkeys, with Cmax and AUC increasing in an approximately dose-proportional manner. fda.gov

Ocular Tissue Distribution in Animal Models Following Topical Administration

Research into tivozanib eye drops for potential ocular applications has provided insights into its distribution in ocular tissues. In pigmented rabbits, nano-crystallized tivozanib (nTivo) eye drops demonstrated up to 9.5 times higher drug delivery efficiency to the retina/choroid compared to microcrystal formulations. ativ.mearvojournals.org Repeated ocular instillation of nTivo eye drops increased exposure in the retina/choroid by 4.6-fold compared to single ocular instillation in pigmented rabbits. ativ.mearvojournals.org Pigmented rabbits showed higher exposure in the retina/choroid compared to albino rabbits. ativ.mearvojournals.org In monkey models of choroidal neovascularization (CNV), nTivo eye drops increased drug concentrations in the choroid and retina with higher dosing frequency. ativ.mearvojournals.org

Mechanisms of Resistance to Tivozanib

Molecular and Cellular Mechanisms of Drug Resistance

The development of resistance to Tivozanib (B1683842) involves specific molecular and cellular changes that allow cancer cells to survive and proliferate despite the inhibition of VEGFR signaling.

A primary mechanism of evasive resistance to anti-VEGF therapies like Tivozanib is the tumor's ability to activate other signaling pathways to stimulate blood vessel growth. epfl.chmdpi.com By inhibiting the VEGF receptors, Tivozanib creates a hypoxic (low-oxygen) environment within the tumor. epfl.choup.com This hypoxia acts as a powerful signal, triggering the upregulation of a host of other proangiogenic factors that can compensate for the loss of VEGF signaling. epfl.chmdpi.com This adaptive response restores blood supply to the tumor, allowing it to resume growth. epfl.ch

Key alternative pathways implicated in this form of resistance include:

| Pathway | Key Mediators | Role in Resistance |

| Fibroblast Growth Factor (FGF) | FGF1, FGF2 | Upregulation of FGFs is observed in anti-VEGF-resistant tumors, particularly in hypoxic environments, promoting angiogenesis. epfl.chnih.govmdpi.com Dual blockade of VEGF and FGF pathways has shown benefits in preclinical studies. mdpi.com |

| Angiopoietin (Ang) | Angiopoietin-1 (Ang-1), Angiopoietin-2 (Ang-2), Tie2 Receptor | Ang-2 upregulation can stimulate vascular remodeling and sprouting, contributing to relapse after anti-VEGF therapy. nih.govfrontiersin.org |

| Platelet-Derived Growth Factor (PDGF) | PDGFs, PDGFRs | PDGFs are potent mitogens that participate in angiogenesis; their upregulation has been noted in patients following anti-angiogenic therapy. mdpi.comnih.gov |

| Placental Growth Factor (PlGF) | PlGF, VEGFR-1 | As a member of the VEGF family, PlGF can stimulate endothelial cell growth via VEGFR-1, independent of VEGFA signaling, and its expression is often increased in tumors resistant to anti-VEGF therapy. mdpi.comfrontiersin.org |

| Transforming Growth Factor-β (TGF-β) | TGF-β | This pathway can stimulate the production of extracellular matrix and induce angiogenesis; its expression is elevated in some models of anti-VEGF resistance. frontiersin.org |

| Other Factors | Hepatocyte growth factor (HGF), Interleukins (ILs), Ephrins (Efna1, Efna2) | These factors can also be activated by tumor cells to promote blood vessel formation through alternative signaling when the VEGF pathway is inhibited. epfl.chmdpi.com |

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics, such as cell-to-cell adhesion, and acquire the properties of mesenchymal cells, including increased motility and invasiveness. mdpi.com There is mounting evidence that EMT is a significant mechanism of acquired resistance to TKIs in various cancers, including renal cell carcinoma. nih.govnih.gov

Tumor cells that undergo EMT often display enhanced migration and invasion capabilities. nih.gov This transition is linked to the upregulation of specific genes and can lead to more aggressive tumor behavior. nih.gov The connection between EMT and drug resistance is multifaceted; cells that have undergone EMT share features with cancer stem cells, such as an increased capacity for drug efflux and resistance to drug-induced apoptosis. mdpi.commdpi.com Therefore, the induction of EMT can confer on tumor cells the ability to survive TKI treatment and contribute to disease progression. nih.govnih.gov

The effectiveness of any drug is contingent on its ability to reach its molecular target at a sufficient concentration. Resistance can arise when cellular mechanisms either prevent the drug from entering the cell or actively remove it, thereby lowering its intracellular concentration.

Multidrug resistance is often caused by the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively expel a wide variety of drugs from cancer cells. nih.govfrontiersin.orgjabonline.in Key members of this family include ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP). nih.gov

Interestingly, while these pumps are a common cause of resistance to many chemotherapeutic agents, research indicates that Tivozanib itself is not a substrate but rather an inhibitor of ABCB1 and ABCG2. nih.govnih.gov This means Tivozanib has the potential to reverse multidrug resistance mediated by these transporters. nih.gov It achieves this by inhibiting the pumps' efflux function, which leads to an increased intracellular accumulation of other anticancer drugs that are substrates of these pumps. nih.govnih.gov At higher concentrations, Tivozanib also inhibits the ATPase activity of these transporters. nih.gov This suggests that while overexpression of efflux pumps is a critical resistance mechanism for many drugs, Tivozanib's interaction with them is unique and may be leveraged to overcome resistance to co-administered agents. nih.gov

Table: Reversal of ABCB1-Mediated Drug Resistance by Tivozanib Data derived from studies on ABCB1-overexpressing cell lines.

| Substrate Drug | Resistance Fold (without Tivozanib) | Resistance Fold (with 5 µM Tivozanib) |

| Paclitaxel | 296.2 | 38.1 |

| Vincristine | 344.6 | 1.1 |

| Colchicine | 27.1 | 22.2 |

Lysosomal sequestration is a novel mechanism of drug resistance that affects hydrophobic weak base compounds, a category that includes many TKIs. oaepublish.comnih.gov Lysosomes are acidic organelles within the cell. oaepublish.com Weak base drugs can freely diffuse across cell membranes and into the lysosome in their uncharged state. oncotarget.com However, once inside the acidic environment of the lysosome (pH ~4.5-5.0), the drug becomes protonated (gains a positive charge). oncotarget.com This charged molecule is then unable to diffuse back across the lysosomal membrane and becomes trapped. oaepublish.comoncotarget.com

This process, known as "lysosomal trapping," effectively reduces the concentration of the drug available in the cytoplasm to interact with its target, such as VEGFRs. oaepublish.com Studies on the TKI sunitinib have shown that resistant cancer cells often have a significantly higher number of lysosomes, thereby increasing their capacity to sequester the drug. nih.govnih.gov Furthermore, the sequestration of these drugs can itself trigger a cellular response leading to the creation of even more lysosomes, establishing a vicious cycle that enhances drug resistance. oncotarget.com Although direct studies on Tivozanib are limited, its properties as a TKI make it susceptible to this resistance mechanism. nih.gov

Tumor Microenvironment-Mediated Resistance

Contribution of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are key contributors to the immunosuppressive tumor microenvironment and have been implicated in resistance to anti-angiogenic therapies, including tivozanib. aveooncology.comfrontiersin.org In preclinical models, the presence of infiltrating myeloid cells has been identified as a biomarker for resistance to tivozanib. aveooncology.com

Bioinformatic analysis of RNA microarray expression profiles from pretreatment tumors in a genetically engineered breast cancer model identified a 42-gene resistance signature associated with hematopoietic gene expression. Immunohistochemistry confirmed that the percentage of infiltrating myeloid cells within the tumor correlated with this gene signature and subsequent resistance to tivozanib. aveooncology.com These findings suggest that tumors with a high degree of myeloid cell infiltration are less sensitive to tivozanib's anti-angiogenic effects. aveooncology.com

One of the mechanisms by which MDSCs may contribute to tivozanib resistance is through the c-Kit/SCF signaling pathway. nih.govnih.gov Tivozanib has been shown to inhibit this pathway, leading to a reduction in the accumulation of MDSCs and regulatory T cells (Tregs), thereby reversing tumor-induced immune suppression. nih.govnih.gov In preclinical studies, targeting the c-Kit/SCF axis with tivozanib correlated with improved survival in hepatocellular carcinoma (HCC) patients, suggesting that overcoming MDSC-mediated immunosuppression is a critical aspect of tivozanib's therapeutic efficacy. nih.govnih.gov

Influence of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages (TAMs), a major component of the tumor immune microenvironment, play a significant role in promoting tumor progression and mediating drug resistance. frontiersin.orgaging-us.comresearchgate.net While direct studies on the role of TAMs in tivozanib resistance are limited, their well-established pro-angiogenic and immunosuppressive functions suggest a likely contribution. TAMs can be recruited to the tumor site and polarized to an M2-like phenotype, which is associated with the secretion of pro-angiogenic factors such as VEGF, the primary target of tivozanib. frontiersin.org This could create a feedback loop that counteracts the effects of VEGFR inhibition by tivozanib.

The infiltration of myeloid cells, which includes TAMs, has been correlated with resistance to tivozanib in preclinical models. aveooncology.com The presence of these cells suggests an alternative, tivozanib-insensitive mechanism of angiogenesis. aveooncology.com Furthermore, the interaction between TAMs and other cells in the tumor microenvironment, such as cancer-associated fibroblasts (CAFs), can facilitate resistance to various cancer therapies. nih.gov

Role of Bone Marrow-Derived Cells (BMDCs)

Bone marrow-derived cells (BMDCs), which include MDSCs and TAMs, are crucial for the establishment of a tumor microenvironment that can foster resistance to anti-angiogenic therapies. aveooncology.com Preclinical studies have demonstrated a strong correlation between the infiltration of myeloid cells from the bone marrow and resistance to tivozanib. aveooncology.com In a population-based, genetically engineered breast tumor model, tumors that were resistant to tivozanib exhibited a higher percentage of infiltrating myeloid cells. aveooncology.com

This observation was further validated in human tumor samples, where a significant correlation was found between the percentage of myeloid cell composition in tumors and the maximum tumor shrinkage in renal cell carcinoma (RCC) patients treated with tivozanib. aveooncology.com This indicates that the recruitment of BMDCs to the tumor site is a key mechanism of both intrinsic and acquired resistance to tivozanib.

Impact of Tumor-Associated Fibroblasts (TAFs)

Cancer-associated fibroblasts (CAFs) are a prominent cell type in the tumor stroma and are known to contribute to drug resistance through various mechanisms, including the secretion of growth factors and cytokines, and remodeling of the extracellular matrix. nih.govnih.govnih.gov While direct evidence linking TAFs to tivozanib resistance is not yet extensively documented, their established roles in promoting resistance to other tyrosine kinase inhibitors (TKIs) suggest a potential involvement. nih.gov

TAFs can secrete factors that activate alternative signaling pathways in cancer cells, allowing them to bypass the effects of VEGFR inhibition by tivozanib. For instance, TAFs can secrete hepatocyte growth factor (HGF), which activates the MET signaling pathway and can confer resistance to TKIs. nih.gov Additionally, TAFs can contribute to a pro-angiogenic and immunosuppressive tumor microenvironment, further diminishing the efficacy of tivozanib. nih.govnih.gov In some cancers, a selective marker for CAFs, fibroblast activation protein-α (FAP-α), is expressed in the tumor microenvironment of a high percentage of tumors. cancernetwork.com

Hypoxia-Induced Resistance Pathways

Hypoxia, a common feature of solid tumors, is a well-established driver of resistance to various cancer therapies, including anti-angiogenic agents. elsevier.commdpi.com The adaptation of cancer cells to hypoxic conditions is primarily mediated by hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α. nih.govkansascity.edu In many cancers, such as clear cell renal cell carcinoma, the inactivation of the von Hippel-Lindau (VHL) gene leads to the stabilization and accumulation of HIFs, even in the presence of normal oxygen levels. nih.govkansascity.edu This results in the upregulation of a plethora of genes involved in angiogenesis, cell proliferation, and survival, including VEGF. nih.gov

Prolonged hypoxia can lead to resistance to various chemotherapeutic agents, and this resistance is often dependent on HIF-1α activity. nih.gov Downregulation of HIF-1α has been shown to reduce hypoxia-induced drug resistance. nih.gov Given that tivozanib's primary mechanism of action is the inhibition of the VEGF pathway, which is downstream of HIFs, it is plausible that hypoxia-induced upregulation of VEGF and other pro-angiogenic factors could contribute to resistance by overwhelming the inhibitory capacity of tivozanib.

Preclinical Modeling of Resistance Development and Reversal

Preclinical models are invaluable tools for understanding the mechanisms of resistance to tivozanib and for developing strategies to overcome it. antineo.fr Various models have been employed to study tivozanib's efficacy and the emergence of resistance.

Genetically engineered mouse models, such as a HER2-driven breast cancer model and chimeric lung cancer models (KRAS- and EGFR-driven), have been instrumental in demonstrating both tivozanib-sensitive and -resistant tumors. aveooncology.comaveooncology.com In these models, resistance was associated with the infiltration of myeloid cells. aveooncology.com These models also showed that while tivozanib could confer a significant survival benefit, it was often unable to completely eradicate tumors, with some tumors relapsing during treatment. aveooncology.com

Preclinical studies have also focused on strategies to reverse tivozanib resistance. One promising approach involves modulating the immune microenvironment. As previously mentioned, tivozanib's ability to inhibit the c-Kit/SCF signaling pathway can reduce the accumulation of immunosuppressive MDSCs and Tregs, thereby reversing tumor-induced immune suppression. nih.govnih.gov

Another avenue of investigation is the reversal of multidrug resistance (MDR). Tivozanib has been shown to reverse MDR mediated by the ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters. nih.gov In preclinical models, tivozanib significantly reversed resistance to various chemotherapeutic agents that are substrates of these transporters, such as paclitaxel, vinblastine, and doxorubicin. nih.gov Tivozanib achieves this by inhibiting the efflux activity of these transporters and, at higher concentrations, their ATPase activity. nih.gov

Table 1: Preclinical Models and Findings on Tivozanib Resistance and Reversal

| Model Type | Key Findings | Reference |

|---|---|---|

| Genetically Engineered Mouse Model (HER2-driven breast cancer) | Identified a 42-gene resistance signature associated with infiltrating myeloid cells. | aveooncology.com |

| Chimeric Mouse Models (HER2 breast, KRAS/EGFR lung) | Demonstrated heterogeneous response to tivozanib, with some tumors exhibiting resistance and relapse. | aveooncology.com |

| Hepatocellular Carcinoma (HCC) Patient Samples | Tivozanib reversed immune suppression by reducing MDSCs and Tregs via c-Kit/SCF inhibition, correlating with improved survival. | nih.govnih.gov |

| ABCB1- and ABCG2-overexpressing cell lines | Tivozanib reversed multidrug resistance by inhibiting the efflux function of these transporters. | nih.gov |

Combination Therapy Rationales and Preclinical Investigations

Theoretical Basis for Synergistic Effects of Tivozanib (B1683842) with Other Therapeutic Modalities

The primary mechanism of action for Tivozanib is the inhibition of angiogenesis by blocking VEGFR-1, -2, and -3. nih.govdovepress.com This disruption of tumor blood supply can, in theory, be complemented by other treatment modalities. For instance, by "normalizing" the tumor vasculature, Tivozanib may improve the delivery and efficacy of cytotoxic chemotherapies. aacrjournals.orgnih.gov Furthermore, the immunomodulatory effects of VEGF inhibition provide a strong rationale for combining Tivozanib with immunotherapies, such as immune checkpoint inhibitors. aacrjournals.orgnih.govfrontiersin.orgnih.gov The preclinical exploration of Tivozanib in combination regimens is supported by its favorable tolerability profile, which may allow for its use at full doses with other agents, a challenge with some other VEGF tyrosine kinase inhibitors (TKIs). tandfonline.comgoogle.comnih.gov

Preclinical Rationale for Combination with Immunotherapy

The tumor microenvironment is often immunosuppressive, and VEGF plays a significant role in this process. aacrjournals.orgnih.govfrontiersin.orgnih.gov This understanding forms the basis for combining Tivozanib with immunotherapies to create a more favorable environment for an anti-tumor immune response.

Synergy with Immune Checkpoint Inhibitors (e.g., PD-1/PD-L1 blockade)

Preclinical evidence suggests a synergistic relationship between Tivozanib and immune checkpoint inhibitors like those targeting the PD-1/PD-L1 pathway. targetedonc.comresearchgate.net Tivozanib's ability to reduce the production of regulatory T-cells (Tregs) in preclinical models is a key factor, as Tregs are known to suppress anti-tumor immunity. businesswire.comaveooncology.comaveooncology.com By inhibiting VEGF, Tivozanib can help to alleviate the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of PD-1/PD-L1 blockade. aacrjournals.orgnih.govspandidos-publications.com This has led to the clinical investigation of Tivozanib in combination with agents like Nivolumab and Durvalumab. researchgate.netnih.govfirstwordpharma.com

Mechanisms of Immunomodulation by VEGF Inhibition

VEGF inhibition has been shown to modulate the immune system in several ways that are beneficial for anti-tumor activity. These mechanisms include:

Vessel Normalization: Inhibition of VEGF can lead to the normalization of the tumor vasculature, which is often chaotic and leaky. frontiersin.org This normalization can improve the infiltration of immune effector cells, such as CD8+ T-cells, into the tumor. aacrjournals.orgnih.govfrontiersin.org

Reducing Immunosuppressive Cells: VEGF promotes the accumulation of immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. frontiersin.orgspandidos-publications.com By blocking VEGF, Tivozanib can reduce the presence of these cells.

Enhancing Dendritic Cell Function: VEGF can impair the maturation and function of dendritic cells (DCs), which are crucial for presenting tumor antigens to T-cells. aacrjournals.orgnih.govfrontiersin.orgspandidos-publications.com Inhibition of VEGF can restore DC function, leading to a more robust anti-tumor immune response. frontiersin.org

Direct Effects on T-cells: VEGF can directly inhibit the activation and function of CD8+ T-cells and promote T-cell exhaustion. aacrjournals.orgnih.gov Blocking the VEGF pathway can reverse these effects. frontiersin.org

Preclinical Evaluation of Multi-Agent Regimens

Preclinical studies have provided a strong foundation for the clinical development of Tivozanib in combination with other anti-cancer agents, demonstrating the potential for enhanced efficacy.

Tivozanib in Combination with Cytotoxic Chemotherapy (e.g., Capecitabine (B1668275), Fluorouracil)

Preclinical data have demonstrated that Tivozanib has additive or synergistic anti-tumor activity when combined with cytotoxic chemotherapies. For instance, in a murine breast tumor model, the combination of Tivozanib and Capecitabine resulted in tumor regression and massive necrosis, even at reduced doses of either agent. aacrjournals.org Similarly, additive antitumor activity was observed when Tivozanib was combined with Fluorouracil. aacrjournals.orgucl.ac.uk Preclinical studies in breast cancer models also showed that combining Tivozanib with chemotherapy regimens could inhibit tumor growth and prevent the development of resistance. aveooncology.com

| Combination Agent | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Capecitabine | Murine Breast Tumor Model | Combination resulted in tumor regression and massive necrosis. Synergistic effects observed even with reduced doses. | aacrjournals.org |

| Fluorouracil | Not Specified | Demonstrated additive antitumor activity. | aacrjournals.orgucl.ac.uk |

| 5-FU or Docetaxel (B913) | Traditional Breast Tumor Model | Tivozanib with 5-FU showed modest improvements in tumor growth inhibition. Tivozanib with docetaxel led to tumor-free status with no recurrence. | aveooncology.com |

Tivozanib with mTOR Pathway Inhibitors (e.g., Sirolimus, Temsirolimus, Everolimus)

The combination of Tivozanib with inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway has also been explored preclinically, with promising results. In a murine breast tumor model where the mTOR inhibitor Sirolimus alone only blocked tumor progression without significant tumor killing, the addition of Tivozanib led to rapid and near-complete tumor reduction. aacrjournals.org This suggests a complementary mechanism of action, where Tivozanib's anti-angiogenic effects enhance the anti-proliferative activity of mTOR inhibitors. Clinical trials have since investigated Tivozanib in combination with Temsirolimus and Everolimus. tandfonline.comaacrjournals.org Notably, a Phase Ib study showed that full doses of Tivozanib and Temsirolimus could be combined tolerably, which was a significant finding as other VEGF TKI and mTOR inhibitor combinations had been limited by toxicity. tandfonline.comgoogle.com

| Combination Agent | Preclinical/Clinical Phase | Key Findings | Reference |

|---|---|---|---|

| Sirolimus | Preclinical (Murine Breast Tumor Model) | Adding Tivozanib to Sirolimus resulted in rapid and near-complete tumor reduction. | aacrjournals.org |

| Temsirolimus | Phase Ib | Combination was tolerable at full doses of both agents, with evidence of clinical activity. | tandfonline.comgoogle.com |

| Everolimus | Phase II Trial | Combination with Tivozanib demonstrated a 50% disease control rate. | mdpi.com |

Tivozanib with Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (e.g., Erlotinib)

The rationale for combining tivozanib with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) stems from the interplay between the VEGF and EGFR signaling pathways in tumor progression. Preclinical studies have explored this combination to overcome resistance and enhance antitumor effects.

In a preclinical evaluation using genetically engineered tumor models, the combination of tivozanib and erlotinib (B232) was investigated. While tivozanib alone showed some antitumor activity, it did not halt tumor progression. However, the combination therapy resulted in rapid tumor regression and prolonged tumor suppression. aacrjournals.org This suggests a complementary mechanism of action, where the combination of tivozanib with erlotinib leads to a substantially improved antitumor effect. aacrjournals.org Notably, drug resistance that emerged with either single agent was not observed with the combination therapy, which demonstrated both antiangiogenic and antitumor effects. aacrjournals.org

Further investigation in a model of acquired resistance to tivozanib, where each drug alone only partially inhibited growth, the combination led to tumor stasis. aacrjournals.org In a lung tumor model with an acquired EGFR TKI resistance mutation (L858R/T790M), tivozanib monotherapy had antitumor activity but did not prevent tumor progression. In contrast, the combination with erlotinib led to swift tumor regression. aacrjournals.org

Another study in therapy-resistant ovarian carcinoma cells demonstrated that combining tivozanib with EGFR-directed therapies, such as erlotinib, had a synergistic effect on inhibiting cell growth and inducing apoptosis. researchgate.net This suggests that blocking the VEGF pathway with tivozanib may sensitize resistant cells to EGFR-targeted treatments. researchgate.net

Preclinical Findings for Tivozanib and Erlotinib Combination

| Model System | Observation | Outcome |

|---|---|---|

| Genetically Engineered Tumor Models | Tivozanib alone showed antitumor activity but did not stop tumor progression. | Combination with erlotinib resulted in rapid and prolonged tumor suppression. aacrjournals.org |

| Acquired Tivozanib Resistance Model | Either agent alone induced only partial growth inhibition. | Combination resulted in tumor stasis. aacrjournals.org |

| Lung Tumor Model (L858R/T790M mutation) | Tivozanib alone did not block tumor progression. | Combination with erlotinib led to rapid tumor regression. aacrjournals.org |

Tivozanib with Hypoxia-Inducible Factor 2α (HIF2α) Inhibitors

The rationale for combining tivozanib with inhibitors of hypoxia-inducible factor 2α (HIF2α) is particularly strong in the context of clear cell renal cell carcinoma (ccRCC). In a majority of ccRCC cases, a mutation in the von Hippel-Lindau (VHL) gene leads to the stabilization and accumulation of HIFs, particularly HIF2α. nih.govmdpi.com HIF2α then drives the transcription of genes involved in tumor growth and angiogenesis, including VEGF. nih.govmdpi.com By targeting both the upstream driver of angiogenesis (HIF2α) and the downstream effector (VEGF receptor), this combination aims for a more comprehensive blockade of this critical pathway.

Preclinical and early clinical data have indicated that the dual inhibition of HIF2α and VEGFR can lead to enhanced anti-tumor activity. aveooncology.comurologytimes.com This has prompted clinical investigations into combining tivozanib, a potent and selective VEGFR TKI, with HIF2α inhibitors. aveooncology.comurologytimes.com

A phase 2 clinical trial was initiated to evaluate the safety and efficacy of tivozanib in combination with NKT2152, a small molecule HIF2α inhibitor, for the treatment of patients with advanced clear cell RCC. aveooncology.com The expectation is that the combination of these two specific agents will build upon the observed activity of other VEGFR TKI and HIF2α inhibitor combinations, potentially offering a favorable efficacy and tolerability profile. aveooncology.comurologytimes.com

Other Investigational Preclinical Combinations

Preclinical studies have explored combining tivozanib with other targeted agents to enhance its antitumor effects through complementary mechanisms. aacrjournals.org

One such combination is with mTOR inhibitors, like sirolimus. In tumor models where sirolimus alone only managed to block tumor progression without causing significant tumor cell death, the addition of tivozanib resulted in a rapid and almost complete reduction in tumor size. aacrjournals.org

Another area of investigation has been the combination of tivozanib with cytotoxic agents like capecitabine. In tumors that showed a limited response to capecitabine and insignificant inhibition by tivozanib alone, the combination therapy led to tumor regression accompanied by extensive necrosis. aacrjournals.org This enhanced efficacy was achievable even with reduced doses of both agents, indicating a synergistic interaction. aacrjournals.org

Additionally, the potential for combining tivozanib with immunotherapy has been a significant area of interest. Preclinical models have shown that tivozanib can reduce the production of regulatory T-cells, which are known to suppress antitumor immune responses. aveooncology.comaveooncology.com This immunomodulatory effect provides a strong rationale for combining tivozanib with immune checkpoint inhibitors. targetedonc.comkidney-cancer-journal.com For instance, preclinical data have suggested that tivozanib is synergistic with checkpoint blockade. targetedonc.com These findings have led to clinical trials investigating tivozanib in combination with inhibitors of PD-1, such as nivolumab, and with inhibitors of PD-L1, such as durvalumab. aveooncology.comkidney-cancer-journal.comnih.gov

Identification of Biomarkers Associated with Tivozanib Response and Resistance

The identification of reliable biomarkers is crucial for predicting treatment response and understanding mechanisms of resistance to targeted therapies like tivozanib. Research has focused on various potential biomarkers, including those related to the tumor microenvironment and circulating factors.

Myeloid Cell Infiltration as a Predictive Biomarker in Preclinical Models and Clinical Samples

Preclinical and clinical studies have investigated the role of tumor-infiltrating myeloid cells as a potential biomarker for tivozanib resistance. tandfonline.comaveooncology.com In a study involving patients with renal cell carcinoma (RCC), immunohistochemistry (IHC) analysis of tumor samples revealed a significant correlation between the percentage of myeloid cell infiltration and tumor shrinkage. nih.gov Specifically, tumors with a higher percentage of CD68+ myeloid cells demonstrated a poorer response to tivozanib treatment. aveooncology.com

A retrospective analysis from a Phase II trial further supported these findings. Patients were categorized into "myeloid high" and "myeloid low" groups based on the median percentage of CD68 composition. The group with low myeloid infiltration showed a greater median reduction in tumor volume compared to the high infiltration group. aveooncology.com These findings suggest that the presence of tivozanib-sensitive and -insensitive angiogenesis mechanisms exists in both animal models and human solid tumors, and that myeloid cell infiltration could serve as a predictive biomarker for tivozanib efficacy. aveooncology.comnih.gov

| Patient Group (by Myeloid Infiltration) | Median Change in Tumor Volume |

|---|---|

| Myeloid Low | -33.5% |

| Myeloid High | -13.7% |

| Overall Median | -23.8% |

Serum Soluble VEGFR2 (sVEGFR2) as a Pharmacodynamic Marker of VEGFR Inhibition

Serum soluble VEGFR2 (sVEGFR2) has been identified as a promising pharmacodynamic marker of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition by tivozanib. drugbank.comnih.govresearchgate.net Clinical studies have consistently shown that tivozanib treatment leads to a decrease in sVEGFR2 levels over time. drugbank.comnih.gov This effect was observed to be dose-dependent and correlated with drug exposure. nih.govaacrjournals.org The reduction in sVEGFR2 suggests successful target engagement and inhibition of the VEGFR pathway. drugbank.com In a phase I study in Japanese patients with solid tumors, a decrease in plasma VEGFR-2 was observed 1–3 weeks after initiating tivozanib treatment. nih.gov

Plasma Placental Growth Factor (PlGF) and VEGF Levels as Indicators of Anti-Angiogenic Effect

In addition to sVEGFR2, changes in plasma levels of Placental Growth Factor (PlGF) and Vascular Endothelial Growth Factor (VEGF) have been evaluated as indicators of tivozanib's anti-angiogenic activity. harvard.edu In a phase II study involving patients with recurrent glioblastoma, treatment with tivozanib resulted in an increase in plasma PlGF and VEGF levels. harvard.edu This increase, coupled with a decrease in sVEGFR2, is indicative of a potent anti-angiogenic effect. harvard.edu Similarly, a phase I study in patients with advanced solid tumors demonstrated dose-dependent increases in plasma VEGF-A following tivozanib administration. aacrjournals.orgresearchgate.net The rise in these growth factors is thought to be a compensatory response to the blockade of their receptors. In patients with metastatic colorectal cancer, circulating levels of VEGF-A, -C, -D, and PlGF were evaluated as potential biomarkers. aacrjournals.org

Advanced Imaging Modalities for Pharmacodynamic Assessment

Advanced imaging techniques play a critical role in the non-invasive pharmacodynamic assessment of anti-angiogenic therapies like tivozanib. These methods provide quantitative measurements of tumor physiology, offering insights into the drug's effect on tumor vasculature. wjgnet.com

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Perfusion and Vascular Permeability Analysis